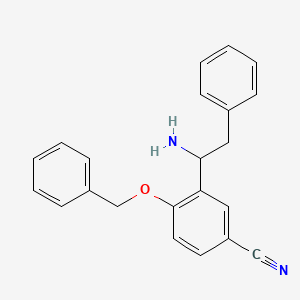
3,4,4',5-Tetramethoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4’,5-Tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C16H18O6 It is a derivative of biphenyl, where four methoxy groups are attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl typically involves the methoxylation of biphenyl derivatives. One common method is the reaction of 2,6-dimethoxyphenol with appropriate reagents to introduce the methoxy groups at the desired positions . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the methoxylation process.
Industrial Production Methods
In industrial settings, the production of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl may involve large-scale methoxylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4’,5-Tetramethoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4,4’,5-Tetramethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5,5’-Tetramethoxy-1,1’-biphenyl-4,4’-diol: Similar structure but with hydroxyl groups.
2,2’,4,4’-Tetramethoxy-1,1’-biphenyl: Different positions of methoxy groups.
3,3’,4,4’-Tetramethoxy-1,1’-biphenyl: Different positions of methoxy groups.
Uniqueness
3,4,4’,5-Tetramethoxy-1,1’-biphenyl is unique due to the specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
648409-58-9 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O4/c1-17-13-7-5-11(6-8-13)12-9-14(18-2)16(20-4)15(10-12)19-3/h5-10H,1-4H3 |
InChI-Schlüssel |
SBFWRLNYWJQNSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


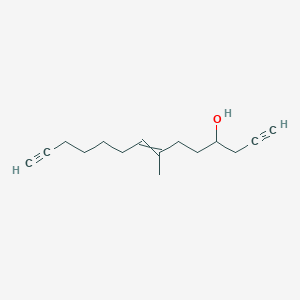
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
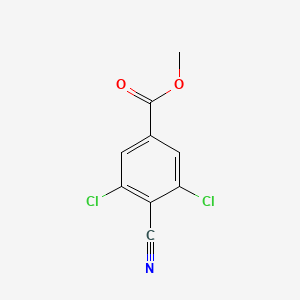
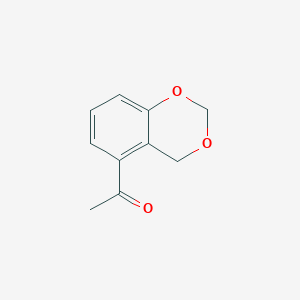
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
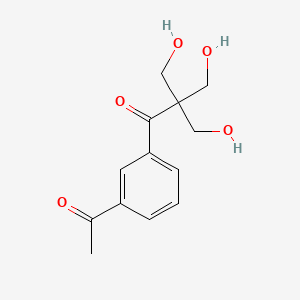
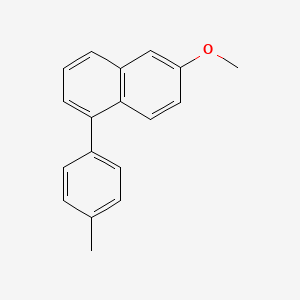
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)

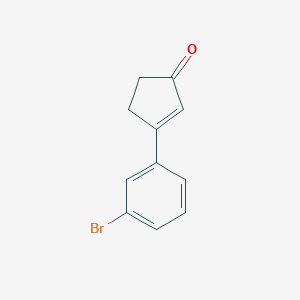
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)

